1'',2'-Di-epi-perindopril, (1''R,2'R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1'',2'-Di-epi-perindopril, (1''R,2'R)- is a chemical compound that is an inactive epimer of the antihypertensive drug perindopril. It is a mixture of two isomers: (R, RR, SS) and (S, SS, RR). This compound is of interest in scientific research due to its structural similarity to perindopril, which is used to treat high blood pressure and heart failure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1'',2'-Di-epi-perindopril, (1''R,2'R)- involves several steps, starting with the appropriate starting materials and reagents. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic synthesis techniques to construct the desired molecular structure.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors, purification steps, and quality control measures to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: 1'',2'-Di-epi-perindopril, (1''R,2'R)- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
1'',2'-Di-epi-perindopril, (1''R,2'R)- has several scientific research applications, including:
Chemistry: Studying the reactivity and properties of this compound.
Biology: Investigating its biological activity and potential effects on living organisms.
Medicine: Exploring its potential use as a therapeutic agent or in drug development.
Industry: Developing new chemical processes and materials based on its properties.
Wirkmechanismus
The mechanism by which 1'',2'-Di-epi-perindopril, (1''R,2'R)- exerts its effects is not well understood, as it is an inactive epimer of perindopril
Vergleich Mit ähnlichen Verbindungen
1'',2'-Di-epi-perindopril, (1''R,2'R)- is structurally similar to perindopril, but it is inactive. Other similar compounds include:
Perindopril: The active form used as an antihypertensive drug.
Lisinopril: Another antihypertensive drug with a similar mechanism of action.
Ramipril: A related ACE inhibitor used to treat high blood pressure and heart failure.
These compounds share similarities in their chemical structure and therapeutic applications, but 1'',2'-Di-epi-perindopril, (1''R,2'R)- is unique in its inactivity and potential research applications.
Eigenschaften
CAS-Nummer |
145513-54-8 |
---|---|
Molekularformel |
C19H32N2O5 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
(2S,3aS,7aS)-1-[(2R)-2-[[(2R)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
InChI |
InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13+,14-,15+,16+/m1/s1 |
InChI-Schlüssel |
IPVQLZZIHOAWMC-LEOABGAYSA-N |
Isomerische SMILES |
CCC[C@H](C(=O)OCC)N[C@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O |
Kanonische SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.